[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
RS-85095 is a thiol ester corticosteroid that is primarily used topically. It is known for its potent anti-inflammatory properties and is often compared with other high-potency corticosteroids such as clobetasol 17-propionate and fluocinonide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS-85095 involves the formation of a thiol ester linkage. The process typically starts with the preparation of the corticosteroid backbone, followed by the introduction of the thiol ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of RS-85095 is scaled up using batch or continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
RS-85095 undergoes various chemical reactions, including:
Oxidation: The thiol ester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol ester to the corresponding alcohol.
Substitution: The thiol ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of RS-85095.
Scientific Research Applications
RS-85095 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study thiol ester chemistry and corticosteroid activity.
Biology: RS-85095 is utilized in cell culture studies to investigate its anti-inflammatory effects.
Medicine: It is studied for its potential therapeutic applications in treating inflammatory skin conditions.
Industry: RS-85095 is used in the formulation of topical creams and ointments for dermatological use.
Mechanism of Action
RS-85095 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
RS-85095 is often compared with other high-potency corticosteroids:
Clobetasol 17-propionate: Known for its strong anti-inflammatory effects, but with a higher risk of side effects.
Fluocinonide: Another potent corticosteroid with similar applications but different pharmacokinetic properties.
RS-21314: A novel thiol ester corticosteroid with comparable potency to RS-85095.
RS-85095 is unique due to its thiol ester structure, which may offer distinct pharmacological advantages over other corticosteroids.
Properties
CAS No. |
79578-12-4 |
---|---|
Molecular Formula |
C25H32F2O5S |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[(6S,8S,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15-,16-,18-,19-,22-,23-,24?,25-/m0/s1 |
InChI Key |
DRXCUKXWTNOXTD-PEYFZETNSA-N |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS 85095; RS-85095; RS85095; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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